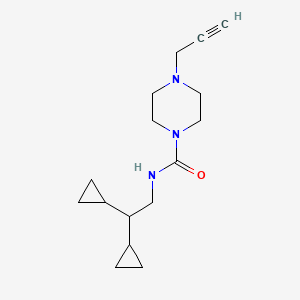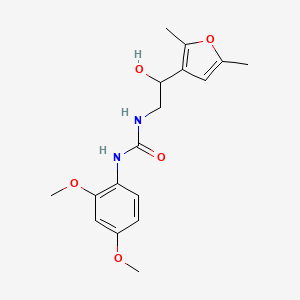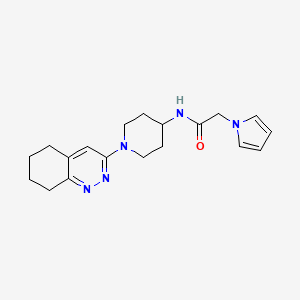![molecular formula C18H18N2O4S B2960286 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 314076-27-2](/img/structure/B2960286.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
カタログ番号 B2960286
CAS番号:
314076-27-2
分子量: 358.41
InChIキー: VVXFQNLPYQQTAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene rings are aromatic and have properties similar to benzene rings. The presence of the cyano group (-CN) and the amide group (-CONH2) can also significantly affect the compound’s reactivity.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which can make the compound more reactive. The amide group can participate in various reactions, such as hydrolysis or condensation. The thiophene ring can undergo electrophilic aromatic substitution reactions similar to those of benzene.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be influenced by the types and arrangement of atoms in the compound .科学的研究の応用
Antitumor Activity
- Research on polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide structures has shown significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). This highlights the potential of these compounds in developing new anticancer drugs.
Molecular Structure Analysis
- Studies involving molecular structure determination, such as the analysis of N-3-hydroxyphenyl-4-methoxybenzamide, have utilized single-crystal X-ray diffraction and DFT calculations. These methods evaluate the influence of intermolecular interactions on molecular geometry, demonstrating the compound's structural characteristics and potential for further chemical modification (Karabulut et al., 2014).
Synthetic Chemistry
- The facile synthesis of compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide showcases the development of new synthetic methodologies. These methods offer advantages such as short reaction times, high yields, and environmentally benign procedures, paving the way for the synthesis of novel compounds with potential applications in various fields (Wang et al., 2014).
Antimicrobial and Antibacterial Properties
- New series of compounds containing thiophene and related structures have been synthesized and characterized for their antimicrobial properties. Such research indicates the potential of these compounds in developing new antimicrobial agents that could address the increasing resistance to existing antibiotics (Ravichandiran et al., 2015).
Antioxidant Activity
- The synthesis and evaluation of cyanothiophene-based compounds for in vitro antioxidant properties demonstrate their potential as additives for lipid protection in biomembranes or lipid-based systems. This research suggests the applicability of these compounds in nutritional supplements and pharmaceutical formulations to enhance oxidative stability (Losada-Barreiro et al., 2020).
作用機序
特性
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-7-10(8-14(23-2)16(13)24-3)17(21)20-18-12(9-19)11-5-4-6-15(11)25-18/h7-8H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFQNLPYQQTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2960206.png)
![N-[2-(1-Benzylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2960207.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)
![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2960212.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)


![1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2960226.png)